2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group, a nitro group, and an indole moiety, making it a molecule of interest for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins responsible for cell division, membrane constriction during division, and biosynthesis of peptidoglycan .
Mode of Action
This could potentially disrupt the normal processes of the cell, leading to the desired therapeutic effects .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell division and growth .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
Based on the known targets of similar compounds, it is likely that it disrupts normal cellular processes, leading to the desired therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Biochemical Analysis
Biochemical Properties
They can interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Cellular Effects
Indole derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could be a potential mechanism of action .
Metabolic Pathways
Indole derivatives are known to participate in various metabolic processes .
Subcellular Localization
The subcellular localization of such compounds can be influenced by various factors, including their chemical properties and the presence of specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The final step involves the formation of the amide bond by reacting the nitro-chloro benzene derivative with the indole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The indole moiety can undergo oxidation reactions to form oxindole derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: Formation of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxindole derivatives.
Scientific Research Applications
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: The compound is used to investigate the biological pathways involving indole derivatives and their effects on cellular processes.
Chemical Biology: It serves as a tool compound to study the interactions of indole derivatives with various biological targets.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating diseases such as cancer, inflammation, and microbial infections.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(1-methyl-1H-indol-3-yl)methyl]-5-nitrobenzamide
- 2-chloro-N-[(2-methyl-1H-indol-3-yl)methyl]-5-nitrobenzamide
- 2-chloro-N-[(2-methyl-1H-indol-6-yl)methyl]-5-nitrobenzamide
Uniqueness
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide is unique due to the specific positioning of the indole moiety and the nitro group, which influences its biological activity and chemical reactivity. The presence of the chloro group also adds to its distinct chemical properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-12-7-11(2-5-16(12)20-10)9-19-17(22)14-8-13(21(23)24)3-4-15(14)18/h2-8,20H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDVQMKBJANCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.